molecular formula C9H7F3N2 B15223092 2-(Trifluoromethyl)-1H-indol-7-amine

2-(Trifluoromethyl)-1H-indol-7-amine

Cat. No.: B15223092
M. Wt: 200.16 g/mol
InChI Key: BTPYJKFRFBIXJF-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1H-indol-7-amine is a compound that belongs to the class of indole derivatives. Indole compounds are widely found in nature and are known for their bioactivity. The trifluoromethyl group, often used in pharmaceuticals, agrochemicals, and materials, enhances the polarity, stability, and lipophilicity of the compound . This combination of indole and trifluoromethyl groups makes this compound an interesting subject for research and application in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-(Trifluoromethyl)-1H-indol-7-amine involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This method selectively introduces the trifluoromethyl group to the C2 position of indoles under mild conditions . Another approach involves the use of transition metal catalysts, such as iron(II) or platinum(II) complexes, in the presence of CF3I and visible light .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. The use of environmentally friendly and cost-effective reagents like CF3SO2Na is preferred for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1H-indol-7-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(Trifluoromethyl)-1H-indol-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-1H-indol-7-amine is unique due to the combination of the indole and trifluoromethyl groups, which confer enhanced bioactivity, stability, and lipophilicity. This makes it a valuable compound for research and application in various fields .

Properties

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

IUPAC Name

2-(trifluoromethyl)-1H-indol-7-amine

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)7-4-5-2-1-3-6(13)8(5)14-7/h1-4,14H,13H2

InChI Key

BTPYJKFRFBIXJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)NC(=C2)C(F)(F)F

Origin of Product

United States

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